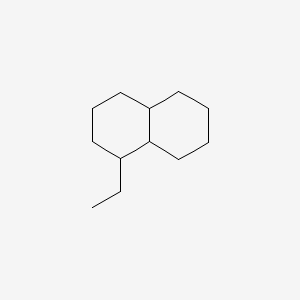
1-Ethyldecalin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethyldecalin, also known as decahydroethylnaphthalene, is a bicyclic organic compound with the molecular formula C₁₂H₂₂. It is a derivative of decalin, where one of the hydrogen atoms is replaced by an ethyl group. This compound is known for its unique chemical properties and is used in various scientific and industrial applications .
Métodos De Preparación
1-Ethyldecalin can be synthesized through several methods. One common synthetic route involves the hydrogenation of ethylnaphthalene. This process typically requires a catalyst such as palladium or platinum and is carried out under high pressure and temperature conditions. The reaction can be represented as follows:
[ \text{C}{10}\text{H}{7}\text{C}_2\text{H}5 + 5\text{H}2 \rightarrow \text{C}{12}\text{H}{22} ]
In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure efficient hydrogenation and high yield .
Análisis De Reacciones Químicas
1-Ethyldecalin undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide. The oxidation process typically results in the formation of ketones or carboxylic acids.
Reduction: Reduction reactions involving this compound are less common but can be achieved using reducing agents like lithium aluminum hydride.
Substitution: Halogenation reactions can occur, where halogens such as chlorine or bromine replace hydrogen atoms in the compound. This reaction is usually facilitated by the presence of a catalyst or under UV light.
The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
1-Ethyldecalin has several applications in scientific research:
Chemistry: It is used as a solvent and a starting material for the synthesis of other organic compounds.
Biology: Researchers use this compound in studies involving lipid membranes and hydrophobic interactions.
Medicine: Although not widely used in medicine, it serves as a model compound for studying the pharmacokinetics and metabolism of similar bicyclic compounds.
Mecanismo De Acción
The mechanism of action of 1-ethyldecalin is primarily related to its chemical structure. As a hydrophobic compound, it interacts with lipid membranes and can influence membrane fluidity and permeability. In chemical reactions, its bicyclic structure provides stability and allows for various substitution and addition reactions .
Comparación Con Compuestos Similares
1-Ethyldecalin is similar to other bicyclic compounds such as decalin and its derivatives. the presence of the ethyl group in this compound imparts unique chemical properties, such as increased hydrophobicity and altered reactivity. Similar compounds include:
Decalin: The parent compound without the ethyl group.
Tetralin: A related bicyclic compound with a single aromatic ring.
Naphthalene: An aromatic compound with two fused benzene rings.
These compounds share structural similarities but differ in their chemical properties and applications .
Propiedades
Número CAS |
1008-17-9 |
|---|---|
Fórmula molecular |
C12H22 |
Peso molecular |
166.30 g/mol |
Nombre IUPAC |
1-ethyl-1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalene |
InChI |
InChI=1S/C12H22/c1-2-10-7-5-8-11-6-3-4-9-12(10)11/h10-12H,2-9H2,1H3 |
Clave InChI |
HUMCBDCARGDFNV-UHFFFAOYSA-N |
SMILES canónico |
CCC1CCCC2C1CCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


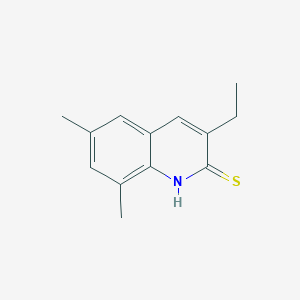


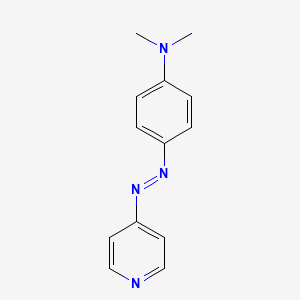
![2-[(7,7-Dimethyl-2-phenyl-5,8-dihydropyrano[4,3-d]pyrimidin-4-yl)sulfanyl]-1-pyrrolidin-1-ylethanone](/img/structure/B14167837.png)
![Ethyl 4-[[4-(4-methylanilino)-6-[2-(pyridine-4-carbonyl)hydrazinyl]-1,3,5-triazin-2-yl]amino]benzoate](/img/structure/B14167838.png)
![4,4'-[Ethane-1,2-diylbis(oxy)]bis(octahydro-1ah-2,5-methanoindeno[1,2-b]oxirene)](/img/structure/B14167840.png)
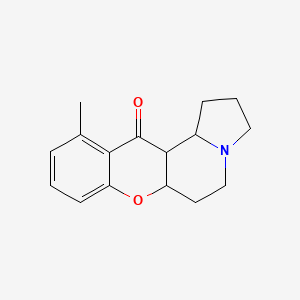
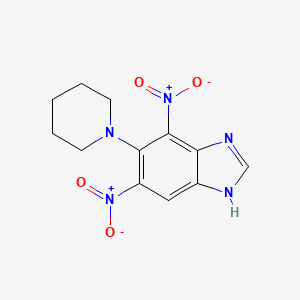
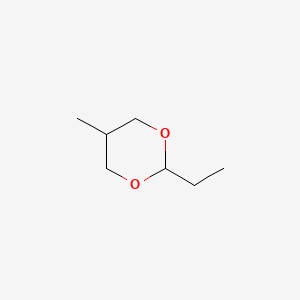
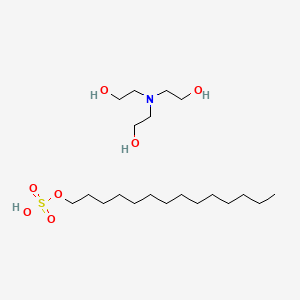
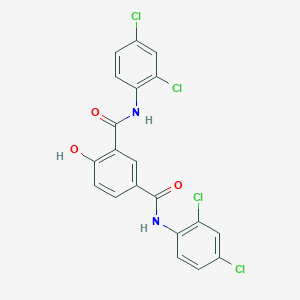

![N-{3-Hydroxy-2,4-bis[(piperidin-1-yl)methyl]phenyl}acetamide](/img/structure/B14167865.png)
